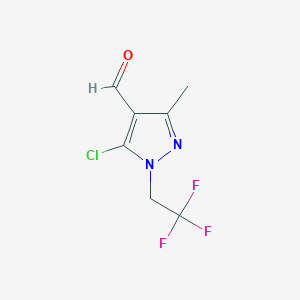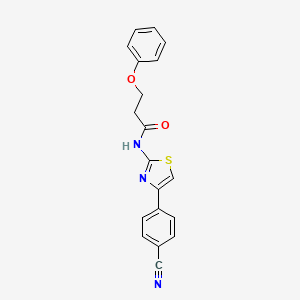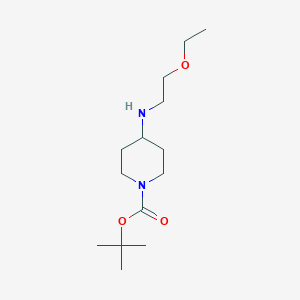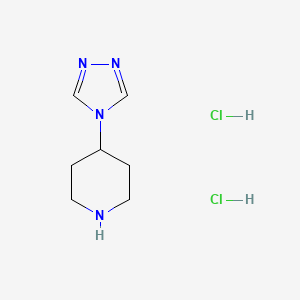![molecular formula C15H14N2O5 B2516426 N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034436-61-6](/img/structure/B2516426.png)
N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. The synthesis involved exploring different N-acyl, N-alkyl, and amino functions. Similarly, paper and detail the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which were prepared using indolization under Fischer conditions and amidification by condensation with 4-aminopyridine. Paper outlines the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was achieved by stirring specific reactants in dry dichloromethane, followed by the addition of lutidine and TBTU.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Paper provides a detailed analysis of the crystal structure of an anticancer drug candidate, revealing intermolecular hydrogen bonds and intramolecular interactions that are significant for its activity. Although the exact molecular structure of "N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide" is not discussed, the principles of structure-activity relationships (SAR) from these studies can be applied to hypothesize about its potential interactions and binding affinities.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives are key to understanding their reactivity and potential for further chemical modifications. The papers describe various reactions, such as indolization, amidification, and the use of coupling agents like TBTU, which are common in the synthesis of acetamide compounds. These reactions are important for introducing different functional groups that can enhance the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, these properties are influenced by the molecular structure and substituents present in the compound. For example, the presence of hydrogen bonds, as mentioned in paper , can affect the compound's solubility and melting point. The biological evaluation of these compounds, as described in papers , , , and , also provides indirect information about their chemical properties, as these are related to their pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
Corrosion Inhibition
Synthesis and Evaluation of New Long Alkyl Side Chain Acetamide, Isoxazolidine, and Isoxazoline Derivatives as Corrosion Inhibitors :This study involves the synthesis of acetamide derivatives with long alkyl chains and their evaluation as corrosion inhibitors for steel in acidic and oil medium. The compounds showed promising corrosion prevention efficiencies, suggesting potential applications of similar acetamide compounds in corrosion inhibition (Yıldırım & Cetin, 2008).
Analgesic Effects
Structure/Activity Studies Related to 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides A Novel Series of Potent and Selective Kappa-Opioid Agonists
:This research describes the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. Compounds in this series exhibited potent naloxone-reversible analgesic effects in mouse models, indicating the therapeutic potential of acetamide derivatives in pain management (Barlow et al., 1991).
Metal Complex Synthesis
New Metal Complexes of N2S2 Tetradentate Ligands Synthesis and Spectral Studies
:This study focuses on synthesizing new tetradentate ligands, including N-(pyridin-2-ylmethyl)acetamide derivatives, and their metal complexes. The complexes showed varied geometries, indicating the versatility of acetamide derivatives in coordinating with metals for potential applications in material science and catalysis (Al-jeboori et al., 2010).
Nucleophilic Aromatic Substitution
Rearrangement of 4-Amino-3-Halo-Pyridines by Nucleophilic Aromatic Substitution :This research demonstrates the rearrangement of halo-aminopyridines to pyridin-4-yl α-substituted acetamide products via nucleophilic aromatic substitution. The study provides insights into the synthetic utility of acetamide derivatives in organic synthesis (Getlik et al., 2013).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13(9-17-14(19)5-6-15(17)20)16-8-10-3-4-12(22-10)11-2-1-7-21-11/h1-4,7H,5-6,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYPVASONDUOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)


![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)




![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)
![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)
